molecular formula C16H22N2O3S2 B2858954 5-(propan-2-yl)-2-sulfanylidene-1-(2,3,5,6-tetramethylbenzenesulfonyl)imidazolidin-4-one CAS No. 1009245-59-3

5-(propan-2-yl)-2-sulfanylidene-1-(2,3,5,6-tetramethylbenzenesulfonyl)imidazolidin-4-one

Cat. No.: B2858954
CAS No.: 1009245-59-3
M. Wt: 354.48
InChI Key: HFNQJMCCQNSADR-UHFFFAOYSA-N
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Description

5-(propan-2-yl)-2-sulfanylidene-1-(2,3,5,6-tetramethylbenzenesulfonyl)imidazolidin-4-one: is a complex organic compound with the molecular formula C16H22N2O3S2. This compound is characterized by its unique structure, which includes an imidazolidinone ring, a sulfonyl group, and a thioxo group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(propan-2-yl)-2-sulfanylidene-1-(2,3,5,6-tetramethylbenzenesulfonyl)imidazolidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Imidazolidinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazolidinone ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with the imidazolidinone intermediate.

    Addition of the Thioxo Group: The thioxo group is added via a thiolation reaction, where a thiol or a related reagent reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(propan-2-yl)-2-sulfanylidene-1-(2,3,5,6-tetramethylbenzenesulfonyl)imidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl group or the imidazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives .

Scientific Research Applications

5-(propan-2-yl)-2-sulfanylidene-1-(2,3,5,6-tetramethylbenzenesulfonyl)imidazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(propan-2-yl)-2-sulfanylidene-1-(2,3,5,6-tetramethylbenzenesulfonyl)imidazolidin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and thioxo groups can participate in various interactions, including hydrogen bonding, covalent bonding, or redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-Isopropyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-2-oxoimidazolidin-4-one: Similar structure but with an oxo group instead of a thioxo group.

    5-Isopropyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-2-imidazolidinone: Lacks the thioxo group, which may affect its reactivity and applications.

Uniqueness

The presence of the thioxo group in 5-(propan-2-yl)-2-sulfanylidene-1-(2,3,5,6-tetramethylbenzenesulfonyl)imidazolidin-4-one distinguishes it from similar compounds. This group can impart unique chemical properties, such as increased reactivity in certain reactions or enhanced biological activity.

Properties

IUPAC Name

5-propan-2-yl-2-sulfanylidene-1-(2,3,5,6-tetramethylphenyl)sulfonylimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S2/c1-8(2)13-15(19)17-16(22)18(13)23(20,21)14-11(5)9(3)7-10(4)12(14)6/h7-8,13H,1-6H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNQJMCCQNSADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2C(C(=O)NC2=S)C(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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